2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide
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Overview
Description
2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been used as dyes in dye-sensitized solar cells (dssc), indicating that their primary targets could be the photoanodes in these cells .
Mode of Action
It’s worth noting that similar compounds have been used as sensitizers in dssc . As a sensitizer, the compound would absorb light and transfer the energy to the semiconductor in the solar cell, initiating the conversion of light energy into electrical energy.
Biochemical Pathways
In the context of dssc, the compound would be involved in the photoelectric conversion pathway .
Pharmacokinetics
The compound’s optoelectronic and thermodynamic properties have been studied , which could provide insights into its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to exhibit good nonlinear optical properties , which could be a result of their interaction with their targets.
Action Environment
Factors such as light and water have been found to affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide typically involves the reaction of 4-(cyanomethoxy)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
2-Cyano-3-(3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)-2-propenamide: Another nitrile compound with similar structural features.
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Known for its use in the synthesis of phosphorus heterocycles.
Uniqueness: 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide is unique due to the presence of both cyano and amide groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
IUPAC Name |
2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-6-17-11-3-1-9(2-4-11)7-10(8-14)12(15)16/h1-4,7H,6H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXSTPNYBLTRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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